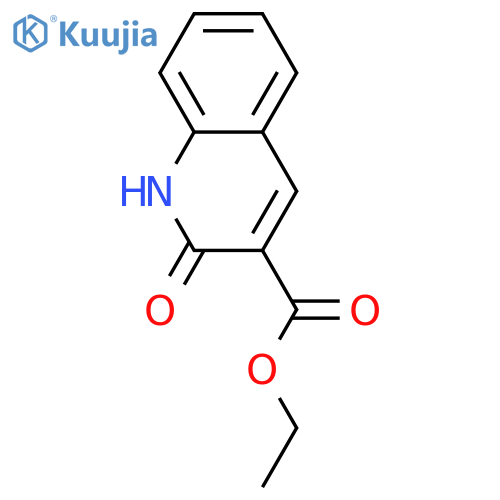

2-Anilino-3-Aroylquinolines as Potent Tubulin Polymerization Inhibitors

,

ChemMedChem,

2016,

11(18),

2050-2062